Propargyl-PEG4-Sulfone-PEG4-t-butyl ester
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Overview
Description
Propargyl-PEG4-Sulfone-PEG4-t-butyl ester is a polyethylene glycol (PEG) derivative containing a propargyl group and a t-butyl protected carboxyl group. This compound is primarily used as a PEG linker in various chemical and biological applications. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages . The t-butyl protected carboxyl group prevents self-coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions .
Preparation Methods
The synthesis of Propargyl-PEG4-Sulfone-PEG4-t-butyl ester involves the reaction of reactive substances with appropriate reagents, followed by purification to obtain the target product . The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . The t-butyl protected carboxyl group can be deprotected by acidic or basic hydrolysis . Industrial production methods typically involve large-scale synthesis and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
Propargyl-PEG4-Sulfone-PEG4-t-butyl ester undergoes various chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form stable triazole linkages
Hydrolysis: The t-butyl protected carboxyl group can be deprotected by acidic or basic hydrolysis
Common reagents and conditions used in these reactions include copper catalysts for Click Chemistry and acidic or basic conditions for hydrolysis. The major products formed from these reactions are stable triazole linkages and deprotected carboxyl groups.
Scientific Research Applications
Propargyl-PEG4-Sulfone-PEG4-t-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a PEG linker in various chemical synthesis processes
Biology: Facilitates the conjugation of biomolecules via Click Chemistry
Medicine: Employed in drug delivery systems to enhance solubility and stability of therapeutic agents
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of Propargyl-PEG4-Sulfone-PEG4-t-butyl ester involves the formation of stable triazole linkages through Click Chemistry. The propargyl group reacts with azide-bearing compounds or biomolecules in the presence of a copper catalyst, resulting in the formation of triazole linkages . The t-butyl protected carboxyl group prevents self-coupling or polymerization, ensuring the stability and specificity of the reaction .
Comparison with Similar Compounds
Propargyl-PEG4-Sulfone-PEG4-t-butyl ester is unique due to its combination of a propargyl group and a t-butyl protected carboxyl group. Similar compounds include:
Propargyl-PEG4-S-PEG4-t-butyl ester: Contains a similar propargyl group and t-butyl ester but differs in its overall structure.
This compound: Another variant with slight modifications in its chemical structure
These compounds share similar functionalities but differ in their specific applications and reactivity profiles.
Biological Activity
Introduction
Propargyl-PEG4-Sulfone-PEG4-t-butyl ester is a novel PEG-based compound that combines the properties of polyethylene glycol (PEG) with a propargyl group and a t-butyl protected carboxyl group. This compound is particularly significant in bioconjugation and drug delivery applications due to its ability to form stable triazole linkages via click chemistry. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H28O6
- Molecular Weight : 316.4 g/mol
- CAS Number : 1355197-66-8
- Purity : 98%
- Storage Conditions : -20°C
The structure of this compound allows for increased solubility in aqueous media, which is crucial for biological applications. The t-butyl protected carboxyl group can be deprotected under acidic conditions, making it versatile for various conjugation reactions .
Click Chemistry
The propargyl group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction in click chemistry. This reaction facilitates the formation of stable triazole linkages with azide-bearing biomolecules, enabling efficient bioconjugation .
Biocompatibility
The PEG component enhances the biocompatibility of the compound, reducing immunogenicity and prolonging circulation time in biological systems. This property is essential for drug delivery systems targeting specific tissues or cells .
Drug Delivery Systems
This compound is primarily utilized in the development of drug delivery systems, particularly in targeted therapies. Its ability to form stable linkages with therapeutic agents allows for precise delivery to target cells while minimizing off-target effects.
PROTAC Development
This compound serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins through the ubiquitin-proteasome system. The incorporation of this compound into PROTACs enhances their efficacy by improving solubility and stability .
Study on Drug Delivery Efficacy
A recent study evaluated the efficacy of a drug conjugate utilizing this compound in targeting cancer cells. The results indicated enhanced cellular uptake and significant cytotoxicity against cancer cell lines compared to non-targeted controls. The study highlighted the importance of the PEG spacer in improving solubility and bioavailability .
PROTACs in Cancer Therapy
Another study focused on the application of this compound in developing PROTACs for targeted cancer therapy. The findings demonstrated that PROTACs incorporating this linker exhibited improved degradation rates of target proteins, leading to reduced tumor growth in vivo. The research emphasized the potential of this compound in advancing targeted therapeutic strategies .
Summary Table of Biological Activities
Activity | Description |
---|---|
Bioconjugation | Forms stable triazole linkages with azide-bearing compounds via click chemistry. |
Drug Delivery | Enhances solubility and targeting capabilities in drug delivery systems. |
PROTAC Synthesis | Serves as an effective linker for developing targeted protein degradation tools. |
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48O12S/c1-5-7-30-9-11-32-13-15-34-17-19-36-21-23-39(28,29)24-22-37-20-18-35-16-14-33-12-10-31-8-6-25(27)38-26(2,3)4/h1H,6-24H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRIXFFIEVWNLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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